

L-573,655: A Technical Guide to its Mechanism of Action on LpxC

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Compound of Interest

Compound Name: L-573655

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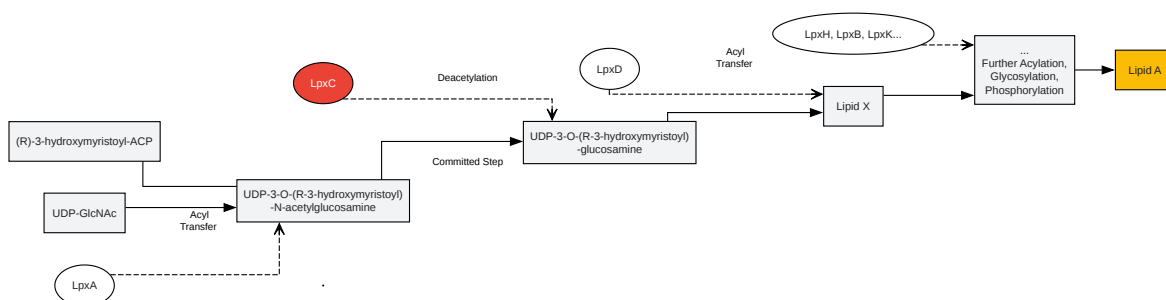
Abstract

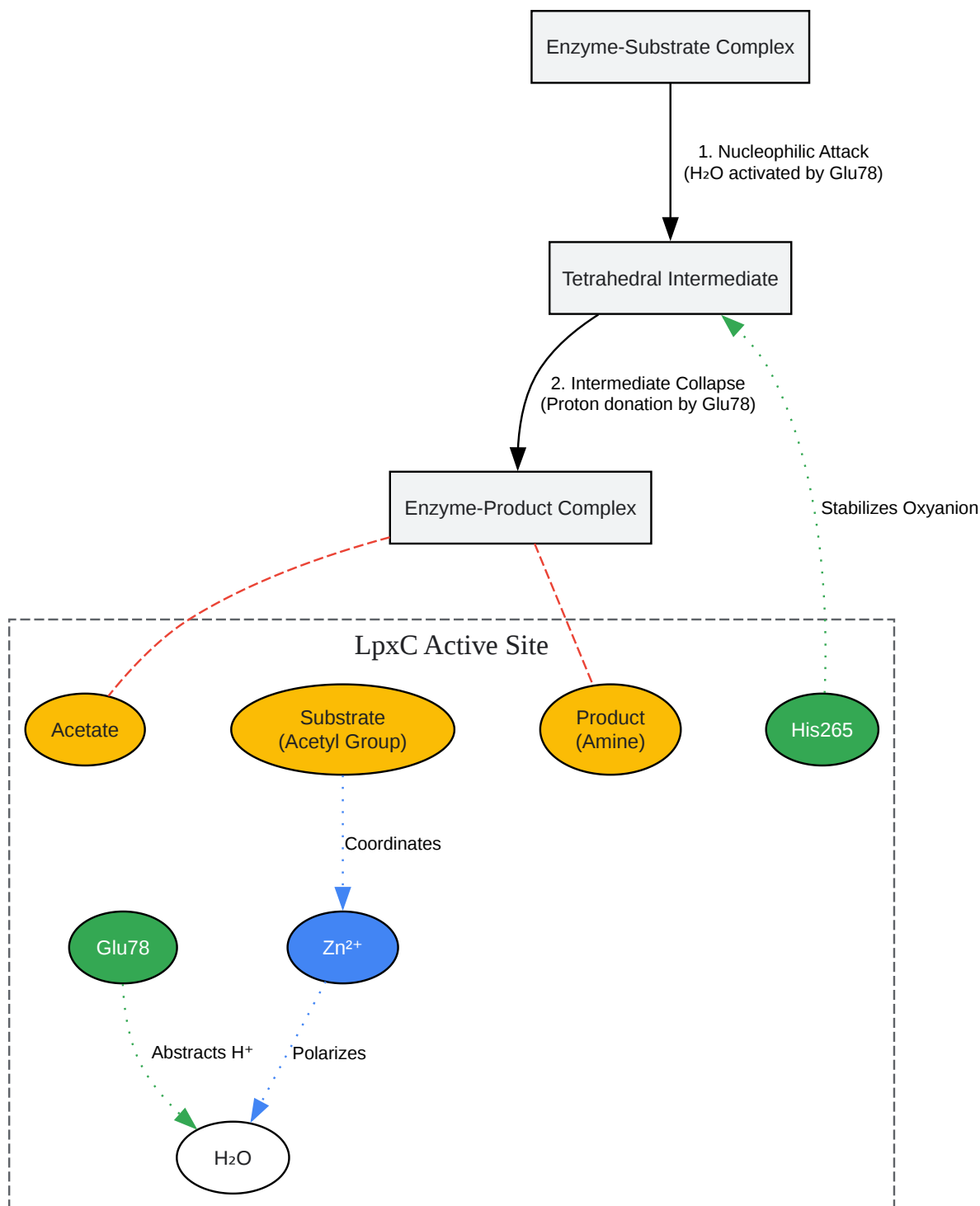
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial, zinc-dependent metalloenzyme that catalyzes the first committed and irreversible step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2] The essential nature of this pathway for bacterial viability makes LpxC a highly attractive target for the development of novel antibiotics.[1][3][4] L-573,655, an early inhibitor discovered by Merck, provided a foundational understanding of LpxC inhibition.[1][5] This technical guide delineates the mechanism of action of L-573,655 on LpxC, presenting quantitative data, detailed experimental protocols, and visual representations of the core biological and experimental processes.

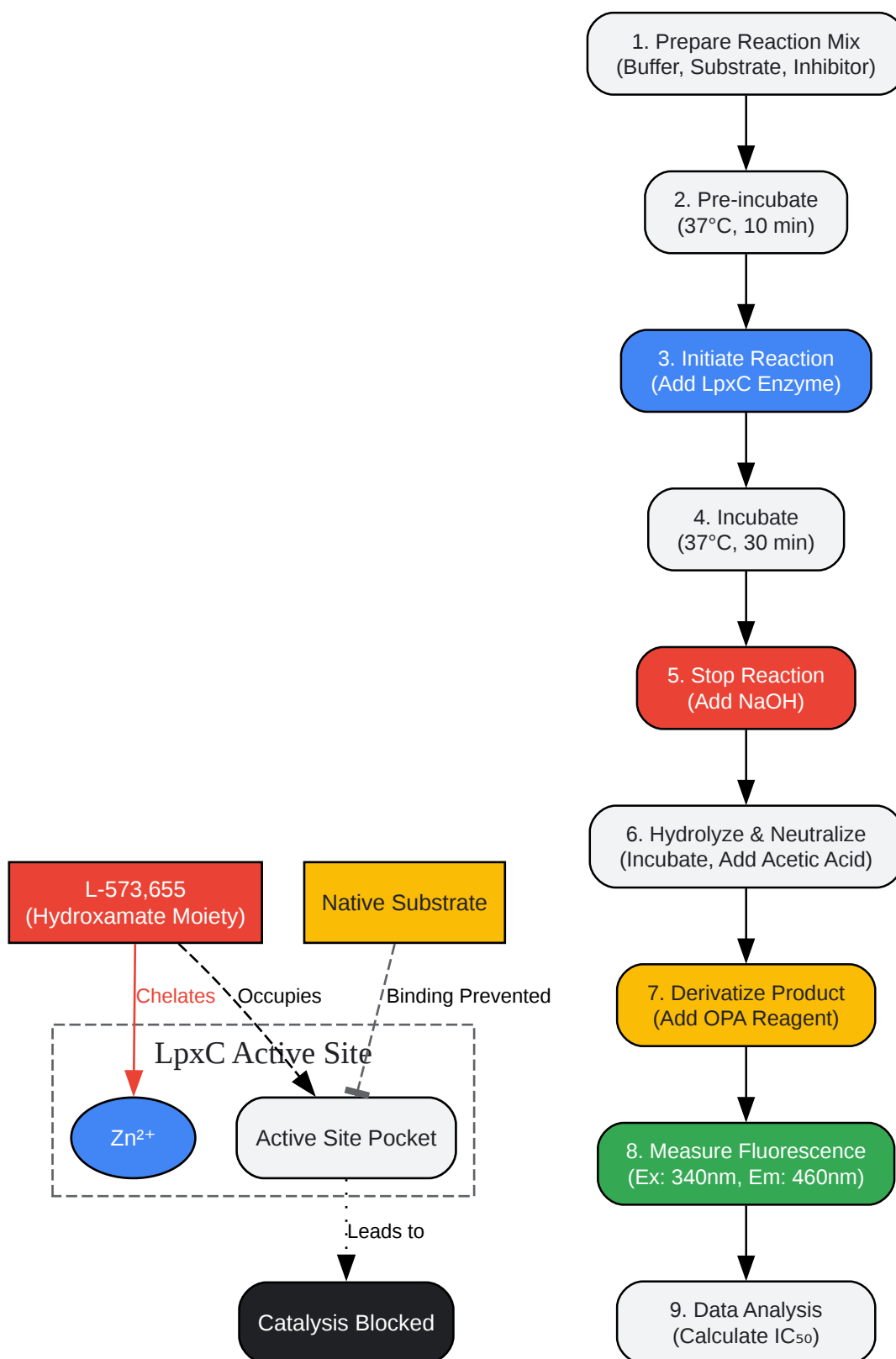
The Lipid A Biosynthesis Pathway and the Role of LpxC

The biosynthesis of lipid A is a multi-step enzymatic process essential for the formation of the outer membrane of most Gram-negative bacteria.[1][4][6] The pathway, often referred to as the Raetz pathway, begins in the cytoplasm.[2][4] The first step, the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) by LpxA, is thermodynamically unfavorable.[1][2] The subsequent reaction, catalyzed by LpxC, is the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[1][7][8] This step is irreversible and commits the

substrate to the lipid A biosynthetic pathway, making LpxC a critical control point.[1][2] Inhibition of LpxC disrupts the synthesis of lipid A, leading to a loss of outer membrane integrity and ultimately, bacterial cell death.[9]







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References

- 1. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of LpxC, a zinc-dependent deacetylase essential for endotoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
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